An In-depth Technical Guide to 2-Chloro-5-(trifluoromethyl)-pyridine-4-carboxaldehyde
An In-depth Technical Guide to 2-Chloro-5-(trifluoromethyl)-pyridine-4-carboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
CAS Number: 505084-57-1
This technical guide provides a comprehensive overview of 2-Chloro-5-(trifluoromethyl)-pyridine-4-carboxaldehyde, a key heterocyclic building block with significant potential in the fields of medicinal chemistry and agrochemical synthesis. This document collates available data on its chemical properties, synthesis, and potential applications, offering a valuable resource for professionals engaged in research and development.
Chemical and Physical Properties
2-Chloro-5-(trifluoromethyl)-pyridine-4-carboxaldehyde is a substituted pyridine derivative characterized by the presence of a chlorine atom, a trifluoromethyl group, and a carboxaldehyde functional group. These features impart unique reactivity and make it a versatile intermediate for the synthesis of more complex molecules. A summary of its key properties is presented in the table below.
| Property | Value | Reference |
| CAS Number | 505084-57-1 | [1] |
| Molecular Formula | C₇H₃ClF₃NO | [1] |
| Molecular Weight | 209.55 g/mol | [1] |
| IUPAC Name | 2-chloro-5-(trifluoromethyl)pyridine-4-carboxaldehyde | [1] |
| SMILES | O=Cc1c(Cl)nc(cc1)C(F)(F)F | |
| InChI Key | TUIUCTUSVSDRSW-UHFFFAOYSA-N |
Synthesis and Manufacturing
The synthesis of 2-Chloro-5-(trifluoromethyl)-pyridine-4-carboxaldehyde is not extensively detailed in publicly available literature. However, a plausible synthetic pathway can be inferred from established organic chemistry principles and patent literature concerning related trifluoromethylpyridine derivatives. The synthesis likely involves a multi-step process, starting from more readily available precursors.
A key intermediate in the synthesis of many trifluoromethylpyridine derivatives is 2-chloro-5-(trifluoromethyl)pyridine.[2][3][4] This precursor is typically synthesized from 3-picoline through a series of chlorination and fluorination reactions.[4][5]
Experimental Protocol: Synthesis of the Precursor 2-Chloro-5-(trifluoromethyl)pyridine
This is a generalized protocol based on patent literature and may require optimization.
Materials:
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3-picoline
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Chlorinating agent (e.g., chlorine gas)
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Fluorinating agent (e.g., hydrogen fluoride)
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Catalyst (e.g., iron-based)
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Solvent (e.g., carbon tetrachloride)
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Radical initiator (e.g., azobisisobutyronitrile)
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Apparatus for gas-phase or liquid-phase reactions at elevated temperatures
Procedure:
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Chlorination of 3-picoline: 3-picoline is subjected to chlorination to introduce chlorine atoms onto the pyridine ring and the methyl group. This can be achieved through liquid-phase chlorination in the presence of a radical initiator or through high-temperature vapor-phase chlorination.[2][4]
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Fluorination: The resulting chlorinated intermediate, such as 2-chloro-5-(trichloromethyl)pyridine, is then fluorinated to replace the chlorine atoms on the methyl group with fluorine, yielding the trifluoromethyl group. This step is often carried out using a fluorinating agent like hydrogen fluoride in the presence of a catalyst.[4]
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Purification: The crude product, 2-chloro-5-(trifluoromethyl)pyridine, is purified using standard techniques such as distillation.
Postulated Synthesis of 2-Chloro-5-(trifluoromethyl)-pyridine-4-carboxaldehyde
Hypothetical Experimental Workflow: Vilsmeier-Haack Formylation
Caption: Hypothetical Vilsmeier-Haack formylation of the precursor.
Applications in Research and Development
While specific biological activities and applications of 2-Chloro-5-(trifluoromethyl)-pyridine-4-carboxaldehyde are not widely reported, its structural motifs are prevalent in a variety of bioactive molecules. Trifluoromethylpyridine derivatives are extensively used as key intermediates in the synthesis of agrochemicals, including herbicides, insecticides, and fungicides.[5] The presence of the trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability of molecules.
The carboxaldehyde group is a versatile functional handle that can be readily converted into a wide range of other functionalities, making this compound a valuable starting material for the synthesis of libraries of novel compounds for drug discovery and agrochemical research.
Potential Signaling Pathway Involvement
Given the prevalence of pyridine-based scaffolds in kinase inhibitors and other targeted therapies, it is plausible that derivatives of 2-Chloro-5-(trifluoromethyl)-pyridine-4-carboxaldehyde could be designed to interact with various signaling pathways implicated in diseases such as cancer. The logical relationship for such a drug discovery effort is outlined below.
Caption: Drug discovery workflow starting from the title compound.
Safety and Handling
Detailed toxicological data for 2-Chloro-5-(trifluoromethyl)-pyridine-4-carboxaldehyde is not available. However, based on the known hazards of related compounds, it should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
2-Chloro-5-(trifluoromethyl)-pyridine-4-carboxaldehyde is a valuable chemical intermediate with significant potential for the development of new pharmaceuticals and agrochemicals. While detailed information on its synthesis and biological applications is currently limited in the public domain, its structural features suggest it is a promising starting point for the creation of diverse molecular libraries. Further research into the reactivity and biological activity of this compound and its derivatives is warranted.
References
- 1. 2-CHLORO-5-(TRIFLUOROMETHYL)PYRIDINE-4-CARBALDEHYDE | CAS 505084-57-1 [matrix-fine-chemicals.com]
- 2. EP0013474B1 - Preparation of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 3. EP0013474A2 - Preparation of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 4. CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
